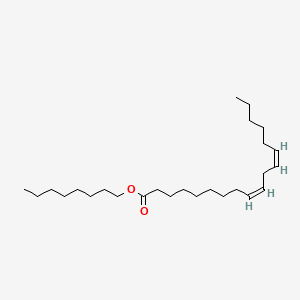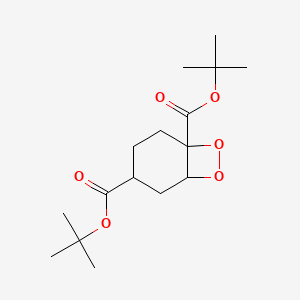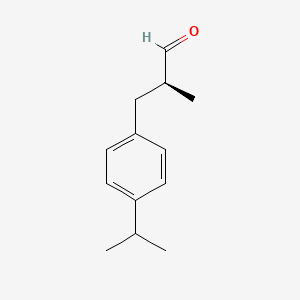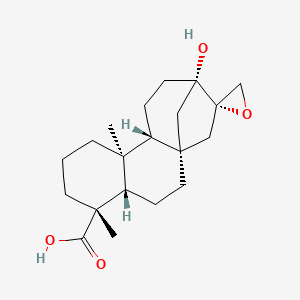
Steviol-16alpha,17-epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Steviol-16alpha,17-epoxide is a diterpenoid compound derived from steviol, a natural product found in the leaves of the Stevia rebaudiana plant This compound is characterized by an epoxide functional group at the 16alpha and 17 positions of the steviol molecule
準備方法
Synthetic Routes and Reaction Conditions
Steviol-16alpha,17-epoxide can be synthesized through the epoxidation of steviol. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to introduce the epoxide group. The reaction typically occurs under mild conditions, with the steviol substrate dissolved in an appropriate solvent, such as dichloromethane, and the peracid added slowly to the reaction mixture .
Industrial Production Methods
Industrial production of this compound often involves microbial transformation. For example, Streptomyces griseus and Cunninghamella bainieri have been used to convert steviol into this compound through biotransformation processes
化学反応の分析
Types of Reactions
Steviol-16alpha,17-epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various functionalized steviol derivatives.
科学的研究の応用
作用機序
The mechanism of action of steviol-16alpha,17-epoxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate glucocorticoid receptor signaling, which can influence various cellular processes, including inflammation and metabolism . Additionally, its epoxide group can react with nucleophiles in biological systems, leading to the formation of covalent adducts that may alter protein function and cellular signaling pathways .
類似化合物との比較
Steviol-16alpha,17-epoxide can be compared to other similar compounds, such as:
Steviol: The parent compound from which this compound is derived.
Isosteviol: A rearranged product of steviol that has a different ring structure and exhibits distinct biological activities.
Gibberellins: Plant hormones that share a similar biosynthetic pathway with steviol.
This compound is unique due to its specific epoxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
114488-79-8 |
|---|---|
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC名 |
(1'S,2S,4'S,5'R,9'S,10'R,13'S)-13'-hydroxy-5',9'-dimethylspiro[oxirane-2,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]-5'-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-16-6-3-7-17(2,15(21)22)13(16)4-8-18-10-19(23,9-5-14(16)18)20(11-18)12-24-20/h13-14,23H,3-12H2,1-2H3,(H,21,22)/t13-,14-,16+,17+,18-,19-,20-/m0/s1 |
InChIキー |
BRTPCGPOJBLZMP-ZFSQYJSHSA-N |
異性体SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)([C@]5(C4)CO5)O)(C)C(=O)O |
正規SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C5(C4)CO5)O)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



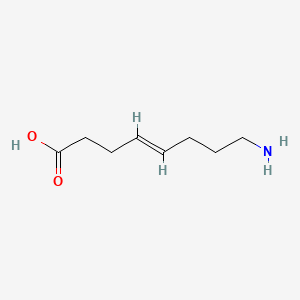
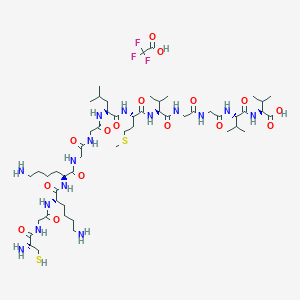
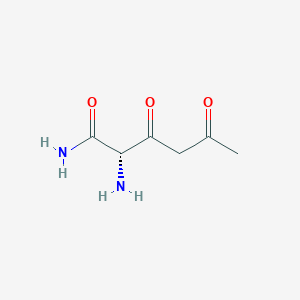
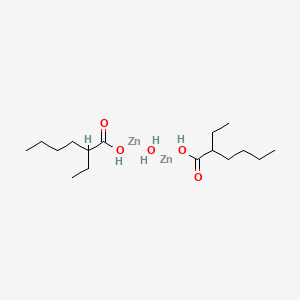
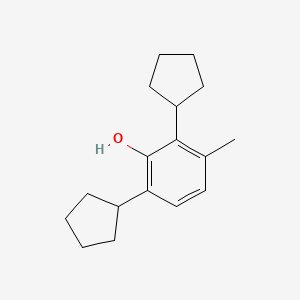
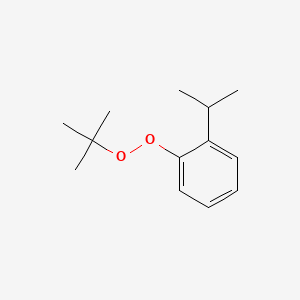
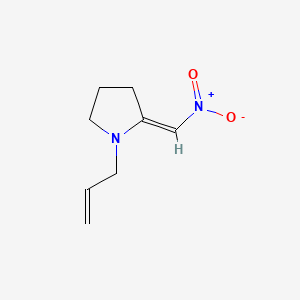
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)
